5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound containing a triazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, along with the p-chlorophenyl and ethyl substituents, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of p-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization with formic acid. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
Scientific Research Applications
5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with molecular targets such as enzymes. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of its anticancer properties, where it inhibits enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole ring without substituents.
5-Phenyl-1,2,4-Triazole: A triazole ring with a phenyl substituent.
4-Ethyl-1,2,4-Triazole: A triazole ring with an ethyl substituent.
Uniqueness
5-(4-Chlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of the p-chlorophenyl and ethyl substituents on the triazole ring. This combination imparts specific chemical properties and reactivity that are not observed in the simpler triazole derivatives.
Properties
CAS No. |
31409-32-2 |
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Molecular Formula |
C10H10ClN3O |
Molecular Weight |
223.66 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-ethyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C10H10ClN3O/c1-2-14-9(12-13-10(14)15)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
PXINDYJACXPZIN-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCN1C(=NNC1=O)C2=CC=C(C=C2)Cl |
Synonyms |
5-(4-chlorophenyl)-2,4-dihydro-4-ethyl-3H-1,2,4-triazol-3-one MDL 27192 MDL-27,192 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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